molecular formula C26H32F2N6O4S B8091103 2-(((3aS,4R,6S,6aR)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

2-(((3aS,4R,6S,6aR)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

Numéro de catalogue: B8091103
Poids moléculaire: 562.6 g/mol
Clé InChI: WLEOHEIRUFTYCF-OGVABYFESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound, chemically designated as 2-(((3aS,4R,6S,6aR)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (molecular formula: C₂₆H₃₂F₂N₆O₄S; average mass: 562.636 g/mol), is a stereochemically complex molecule with six defined stereocenters . It is identified as ticagrelor, a potent P2Y₁₂ receptor antagonist approved for antiplatelet therapy to prevent thrombotic events . Its structure features:

  • A triazolo[4,5-d]pyrimidine core linked to a (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino group, critical for adenosine diphosphate (ADP) receptor antagonism.
  • A propylthio substituent at position 5, enhancing metabolic stability.
  • A cyclopenta[d][1,3]dioxol ring system with a 2-hydroxyethoxy side chain, optimizing solubility and bioavailability .

Propriétés

IUPAC Name

2-[[(3aS,4R,6S,6aR)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32F2N6O4S/c1-4-9-39-25-30-23(29-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(31-25)34(33-32-20)18-12-19(36-8-7-35)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22,35H,4,7-9,11-12H2,1-3H3,(H,29,30,31)/t14-,17+,18-,19+,21+,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEOHEIRUFTYCF-OGVABYFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC5C6=CC(=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@H]3C[C@H]([C@H]4[C@@H]3OC(O4)(C)C)OCCO)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(((3aS,4R,6S,6aR)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiplatelet and antibacterial properties as well as its pharmacological implications.

Structure

The chemical structure of the compound can be represented as follows:

C22H30F2N6O4S\text{C}_{22}\text{H}_{30}\text{F}_{2}\text{N}_{6}\text{O}_{4}\text{S}

This structure includes multiple functional groups that contribute to its biological activity.

Physical Properties

PropertyValue
Molecular Weight466.57 g/mol
SolubilitySoluble in DMSO and methanol
Melting PointNot determined

Antiplatelet Activity

The compound is structurally related to ticagrelor , a well-known antiplatelet agent. Research indicates that it retains significant antiplatelet activity, which can be attributed to its ability to inhibit the P2Y12 receptor. The antiplatelet activity was assessed using various assays, including:

  • Aggregation Inhibition Assay : The compound showed a fold-inhibition comparable to ticagrelor.

Case Study: Antiplatelet Efficacy

A study conducted by researchers demonstrated that the compound exhibited potent antiplatelet effects against human platelet aggregation induced by ADP. The results indicated that the compound's efficacy was maintained even with minor structural modifications from ticagrelor.

Antibacterial Activity

In addition to its antiplatelet properties, the compound has shown promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Research Findings

  • Bactericidal Activity : The compound exhibited bactericidal effects in vitro against various strains of Gram-positive bacteria.
  • Mechanism of Action : The observed antibacterial effects are believed to be due to the disruption of bacterial cell wall synthesis.

Comparison with Ticagrelor

Activity TypeTicagrelorCompound Under Study
AntiplateletHighHigh
AntibacterialLowModerate to High

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of ticagrelor are benchmarked against analogs and intermediates with modifications in key functional groups. Below is a comparative analysis:

Structural Analogues of Ticagrelor

Compound Name / ID Key Structural Differences Biological Activity Synthesis Yield/Complexity References
Ticagrelor - 3,4-Difluorophenyl cyclopropylamino group
- Propylthio group
Potent P2Y₁₂ antagonist (IC₅₀: ~20 nM)
Oral bioavailability: ~36%
65% overall yield via optimized synthesis
Compound 16m
(1-((7-...-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-5-yl)thio)propan-2-ol)
- Hydroxypropylthio substituent
- Modified cyclopenta[d][1,3]dioxol side chain
Reduced antiplatelet activity (IC₅₀: ~50 nM)
Moderate antibacterial activity
55% yield via nucleophilic substitution
Compound 7v
(...4-(5-chloro-7-...-cyclopentane-1,2,3-triol)
- Chloro substituent at position 5
- Triol-modified cyclopentane ring
Weak P2Y₁₂ inhibition (IC₅₀: >100 nM)
No antibacterial activity
60% yield via HCl-mediated deprotection
EP4374877A2 Example 5
(...pyrrolo[1,2-b]pyridazine...)
- Pyrrolo-pyridazine core
- Difluorophenyl and trifluoromethyl groups
Targets kinase pathways (undisclosed IC₅₀)
Potential anticancer activity
Not reported

Key Observations

Impact of Substituents on Activity :

  • The 3,4-difluorophenyl group in ticagrelor enhances binding affinity to the P2Y₁₂ receptor compared to chloro (7v) or phenylcyclopropyl () analogs, which exhibit reduced potency .
  • The propylthio group improves metabolic stability over hydroxypropylthio (16m), which may increase susceptibility to oxidative degradation .

Stereochemical Sensitivity :

  • The six stereocenters in ticagrelor are critical for activity. Diastereomerically pure intermediates (e.g., dibenzoyl-L-tartrate salts) are essential for synthesizing the active enantiomer . Suboptimal stereochemistry (e.g., in early intermediates) reduces efficacy by >90% .

Synthetic Efficiency :

  • Ticagrelor’s synthesis achieves a 65% overall yield via sequential nucleophilic substitution, cyclization, and deprotection steps . Analogs like 16m and 7v require additional purification steps, lowering yields .

Pharmacokinetic and Formulation Comparisons

Property Ticagrelor Compound 16m Compound 7v
Oral Bioavailability 36% (formulated with mannitol, HPMC) <20% (requires lipid-based formulations) <10% (poor solubility)
Half-life (t₁/₂) 7–9 hours 3–4 hours 2–3 hours
Metabolic Pathway CYP3A4-mediated oxidation Glucuronidation Renal excretion

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.